H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH
Description
H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH is a linear nonapeptide composed of nine amino acids: two serine (Ser) residues, three valine (Val) residues, glycine (Gly), tryptophan (Trp), tyrosine (Tyr), and leucine (Leu). This sequence features a repetitive Val motif (Val-Val-Gly-Val) and an aromatic Trp-Tyr dipeptide, which may play critical roles in receptor binding and stability.
Properties
CAS No. |
199336-23-7 |
|---|---|
Molecular Formula |
C49H72N10O13 |
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H72N10O13/c1-24(2)17-36(49(71)72)55-43(65)34(18-28-13-15-30(62)16-14-28)53-44(66)35(19-29-20-51-33-12-10-9-11-31(29)33)54-47(69)40(26(5)6)57-38(63)21-52-46(68)39(25(3)4)59-48(70)41(27(7)8)58-45(67)37(23-61)56-42(64)32(50)22-60/h9-16,20,24-27,32,34-37,39-41,51,60-62H,17-19,21-23,50H2,1-8H3,(H,52,68)(H,53,66)(H,54,69)(H,55,65)(H,56,64)(H,57,63)(H,58,67)(H,59,70)(H,71,72)/t32-,34-,35-,36-,37-,39-,40-,41-/m0/s1 |
InChI Key |
BRXULLDIDSTJCL-LBGNMUEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: This can occur at amino acids like tryptophan and tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH have a wide range of scientific research applications:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their role in cellular processes and signaling pathways.
Medicine: Explored for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert their effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison
The peptide’s sequence and key structural elements are compared to related compounds in Table 1.
Table 1: Structural Features of H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH and Analogues
Key Observations :
- Valine Clusters : The target peptide’s Val-Val-Gly-Val motif is unique compared to BBN analogs (e.g., Trp-Ala-Val in ) and other Val-rich peptides (e.g., H-His-Gly-Val-Ser... in ). This motif may enhance hydrophobic interactions or stability.
- Linear vs. Cyclic Structures : Unlike the cyclic thiazole-containing peptide in , the linear structure of the target compound may reduce metabolic stability but improve synthetic accessibility.
Key Observations :
- GRPr Targeting : The BBN analog in shares partial sequence homology (Ser repeats, Trp-Ala-Val) with the target compound, suggesting possible GRPr affinity. However, the absence of Gln and His in the target peptide may alter receptor specificity.
- Antitumor Potential: While the cyclic peptide in shows direct antitumor effects, the target compound’s bioactivity remains unconfirmed but plausible due to structural motifs linked to receptor engagement.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
